1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione is a chemical compound characterized by its unique structure, which includes a chlorinated cyclohexyl group attached to an imidazolidine-2,4,5-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorocyclohexanone with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolidine ring.
Reduction: Reduced forms of the imidazolidine ring.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like soluble epoxide hydrolase.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, leading to potential therapeutic effects in conditions like inflammation and hypertension .
Comparison with Similar Compounds
Imidazolidine-2,4,5-trione: A structurally related compound with similar core structure but lacking the chlorinated cyclohexyl group.
Thiazolidine-2,4-dione: Another related compound with a sulfur atom in place of the nitrogen in the imidazolidine ring.
Uniqueness: 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione is unique due to the presence of the chlorinated cyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
59478-11-4 |
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Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(4-chlorocyclohexyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H11ClN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h5-6H,1-4H2,(H,11,13,15) |
InChI Key |
GJTUAPWWUMECLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C(=O)C(=O)NC2=O)Cl |
Origin of Product |
United States |
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